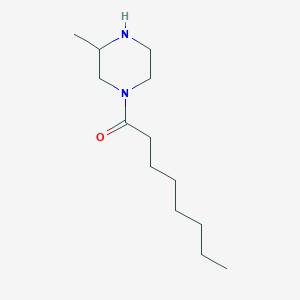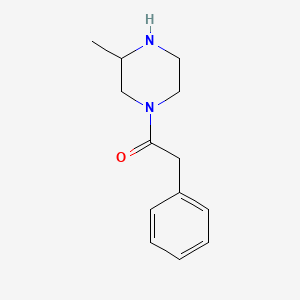
6-(5-Fluoro-2-methoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Fluoro-2-methoxyphenyl)picolinic acid (also known as 6-FMP or FMPA) is an organic compound belonging to the class of picolinic acids. It is a colorless crystalline solid that is soluble in water and organic solvents. 6-FMP is used in various scientific and industrial applications such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
6-FMP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds such as 5-fluoro-2-methoxybenzyl alcohol, 5-fluoro-2-methoxybenzaldehyde, and 5-fluoro-2-methoxybenzoic acid. It has also been used in the synthesis of a variety of heterocyclic compounds such as 5-fluoro-2-methoxy-3-thiophenecarboxylic acid, 5-fluoro-2-methoxy-3-pyridinecarboxylic acid, and 5-fluoro-2-methoxy-3-oxazolidin-2-one. 6-FMP has also been used in the synthesis of a variety of pharmaceutical compounds such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents.
Wirkmechanismus
The mechanism of action of 6-FMP is not completely understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects
6-FMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs and other compounds. In addition, 6-FMP has been shown to have anticonvulsant, anti-inflammatory, and antineoplastic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-FMP in laboratory experiments is its versatility. It can be used in a variety of different experiments and can be used to synthesize a variety of different compounds. However, one limitation of using 6-FMP in laboratory experiments is its toxicity. 6-FMP is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 6-FMP research. One potential direction is the development of more efficient and cost-effective synthesis methods for 6-FMP. Another potential direction is the development of new pharmaceuticals and agrochemicals based on 6-FMP. Additionally, there is potential for further research into the biochemical and physiological effects of 6-FMP and its potential applications in medicine and agriculture. Finally, there is potential for further research into the mechanism of action of 6-FMP and its potential applications as an inhibitor of enzymes involved in the metabolism of drugs and other compounds.
Synthesemethoden
6-FMP can be synthesized in two steps. First, the compound 5-fluoro-2-methoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form the intermediate compound 5-fluoro-2-methoxy-3-oxobutanoic acid. The acid is then reacted with pyridine to form 6-FMP.
Eigenschaften
IUPAC Name |
6-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-6-5-8(14)7-9(12)10-3-2-4-11(15-10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUFJHBWJCNUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)







![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)


